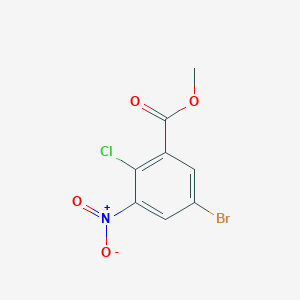
Methyl 5-bromo-2-chloro-3-nitrobenzoate
Vue d'ensemble
Description
Methyl 5-bromo-2-chloro-3-nitrobenzoate is an organic compound with the molecular formula C8H5BrClNO4 and a molecular weight of 294.49 g/mol . It is a derivative of benzoic acid, featuring bromine, chlorine, and nitro functional groups. This compound is often used in organic synthesis and research due to its unique reactivity and structural properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Methyl 5-bromo-2-chloro-3-nitrobenzoate can be synthesized through a multi-step process involving the nitration, bromination, and chlorination of methyl benzoate. The typical synthetic route includes:
Nitration: Methyl benzoate is nitrated using a mixture of concentrated sulfuric acid and nitric acid to introduce the nitro group.
Bromination: The nitrated product is then brominated using bromine in the presence of a catalyst such as iron(III) bromide.
Chlorination: Finally, the brominated product undergoes chlorination using chlorine gas or a chlorinating agent like thionyl chloride.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining safety and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 5-bromo-2-chloro-3-nitrobenzoate undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted by other nucleophiles under appropriate conditions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Reduction: Hydrogen gas with palladium on carbon or other reducing agents like tin(II) chloride.
Coupling: Boronic acids or esters with palladium catalysts under mild conditions.
Major Products
Substitution: Products with different functional groups replacing bromine or chlorine.
Reduction: Methyl 5-bromo-2-chloro-3-aminobenzoate.
Coupling: Biaryl compounds with extended aromatic systems.
Applications De Recherche Scientifique
Methyl 5-bromo-2-chloro-3-nitrobenzoate is used in various scientific research fields:
Chemistry: As an intermediate in the synthesis of complex organic molecules.
Biology: In the study of enzyme inhibition and protein-ligand interactions.
Medicine: As a precursor in the synthesis of pharmaceutical compounds.
Industry: In the production of dyes, pigments, and agrochemicals.
Mécanisme D'action
The mechanism of action of Methyl 5-bromo-2-chloro-3-nitrobenzoate depends on its application. In chemical reactions, it acts as an electrophile due to the presence of electron-withdrawing groups (nitro, bromo, and chloro). These groups make the aromatic ring more susceptible to nucleophilic attack, facilitating substitution and coupling reactions .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Methyl 5-bromo-2-methyl-3-nitrobenzoate
- Methyl 2-bromo-5-chlorobenzoate
- Methyl 2-bromo-5-nitrobenzoate
Uniqueness
Methyl 5-bromo-2-chloro-3-nitrobenzoate is unique due to the combination of bromine, chlorine, and nitro groups on the benzoate structure. This combination imparts distinct reactivity patterns, making it a valuable intermediate in organic synthesis and research.
Propriétés
IUPAC Name |
methyl 5-bromo-2-chloro-3-nitrobenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrClNO4/c1-15-8(12)5-2-4(9)3-6(7(5)10)11(13)14/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVVAOPFGJSBHMS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C(=CC(=C1)Br)[N+](=O)[O-])Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrClNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.48 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![4-[3,4-Dihydro-1(2H)-quinolinyl]-2-methylaniline](/img/structure/B1386257.png)

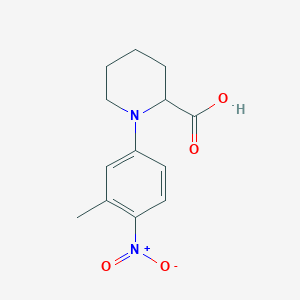
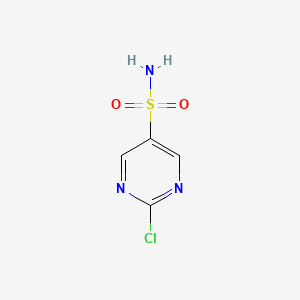

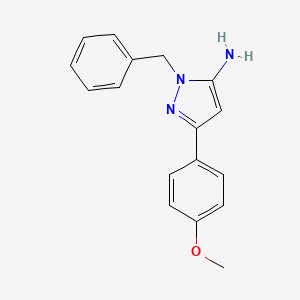
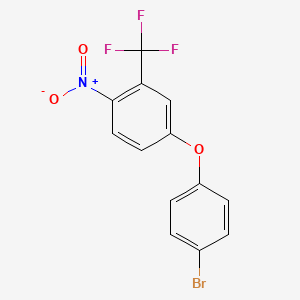
![4-[(2-hydroxyethyl)thio]Benzonitrile](/img/structure/B1386266.png)
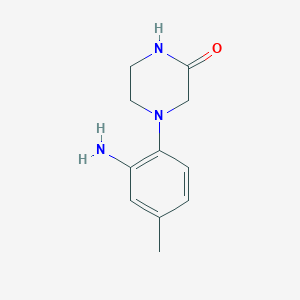
![2-[Methyl-(1-methyl-piperidin-4-yl)-amino]-ethanol](/img/structure/B1386268.png)
![1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-1H-pyrazole-4-sulfonyl chloride](/img/structure/B1386269.png)
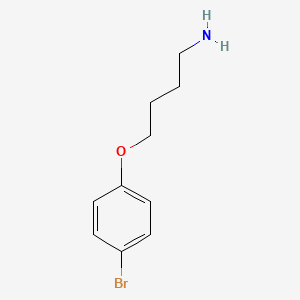
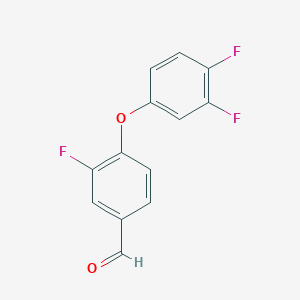
![6-[(2-Methoxyethyl)carbamoyl]pyridine-2-carboxylic acid](/img/structure/B1386274.png)
